2-Chloro-5-(methylthio)-1,3,4-thiadiazole
Overview
Description
2-Chloro-5-(methylthio)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorine atom and a methylthio group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chlorothiadiazole with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methylthio)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted thiadiazoles with various functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of reduced derivatives with different functional groups.
Scientific Research Applications
2-Chloro-5-(methylthio)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methylthio)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methylthio groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(methylthio)benzoic acid: Similar structure but with a benzoic acid moiety instead of a thiadiazole ring.
2-Chloro-5-(methylthio)pyridine: Contains a pyridine ring instead of a thiadiazole ring.
2-Chloro-5-(methylthio)thiazole: Contains a thiazole ring instead of a thiadiazole ring.
Uniqueness
2-Chloro-5-(methylthio)-1,3,4-thiadiazole is unique due to its specific combination of a thiadiazole ring with chlorine and methylthio substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-5-methylsulfanyl-1,3,4-thiadiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S2/c1-7-3-6-5-2(4)8-3/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUIGBYCAOWIRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544733 | |
Record name | 2-Chloro-5-(methylsulfanyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36757-53-6 | |
Record name | 2-Chloro-5-(methylsulfanyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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